molecular formula C16H12S B14383228 3-[2-(Naphthalen-1-yl)ethenyl]thiophene CAS No. 88703-02-0

3-[2-(Naphthalen-1-yl)ethenyl]thiophene

Cat. No.: B14383228
CAS No.: 88703-02-0
M. Wt: 236.3 g/mol
InChI Key: VFMGAGZILFXNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Naphthalen-1-yl)ethenyl]thiophene is a conjugated organic compound featuring a thiophene core linked to a naphthalene moiety via an ethenyl bridge. This structural motif enhances π-electron delocalization, making it valuable in materials science, particularly for optoelectronic applications such as organic semiconductors and light-emitting diodes (OLEDs) . The naphthalene group increases steric bulk and extends conjugation, which can influence charge transport properties and thermal stability compared to simpler aryl-substituted thiophenes.

Properties

CAS No.

88703-02-0

Molecular Formula

C16H12S

Molecular Weight

236.3 g/mol

IUPAC Name

3-(2-naphthalen-1-ylethenyl)thiophene

InChI

InChI=1S/C16H12S/c1-2-7-16-14(4-1)5-3-6-15(16)9-8-13-10-11-17-12-13/h1-12H

InChI Key

VFMGAGZILFXNSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=CSC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Naphthalen-1-yl)ethenyl]thiophene can be achieved through several methods, with one common approach being the Suzuki cross-coupling reaction. This method involves the reaction of a thiophene-based diboronic ester with a naphthalene-containing dibromo compound. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Naphthalen-1-yl)ethenyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as bromine or chlorine, leading to halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

3-[2-(Naphthalen-1-yl)ethenyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Naphthalen-1-yl)ethenyl]thiophene involves its interaction with various molecular targets. In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The presence of the naphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the thiophene ring can engage in sulfur-based interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The electronic and steric properties of thiophene derivatives are highly dependent on substituent identity and positioning. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key Applications
3-[2-(Naphthalen-1-yl)ethenyl]thiophene C₁₆H₁₂S 236.33 Naphthalen-1-yl ethenyl Optoelectronics
3-(2-Phenylethenyl)thiophene (CAS 35022-11-8) C₁₂H₁₀S 186.27 Phenyl ethenyl Organic synthesis
3-[2-(4-Methoxyphenyl)ethenyl]thiophene C₁₃H₁₂OS 216.30 4-Methoxyphenyl ethenyl Material science
3-(4-(Naphthalen-1-yl)phenyl)-2-(phenylethynyl)thiophene C₃₄H₂₂S 430.56 Naphthalen-1-yl phenyl + phenylethynyl Nonlinear optics

Key Observations:

  • Naphthalene vs. Phenyl Substitution : The naphthalene group in this compound extends conjugation compared to phenyl analogs, red-shifting absorption/emission spectra and improving charge mobility .
  • Electron-Donating Groups : Methoxy substitution (e.g., 3-[2-(4-methoxyphenyl)ethenyl]thiophene) increases solubility in polar solvents but may reduce thermal stability due to steric effects .
  • Steric Bulk : Naphthalene derivatives exhibit higher melting points and crystallinity compared to phenyl analogs, as seen in X-ray diffraction studies of meso-fused carbaporphyrins incorporating 2-(naphthalen-1-yl)thiophene .

Electronic and Optical Properties

Extended conjugation in naphthalene derivatives enhances optoelectronic performance:

Table 3: Electronic Properties
Compound λₐᵦₛ (nm) HOMO-LUMO Gap (eV) Charge Mobility (cm²/Vs) Reference
This compound 380-420 2.8-3.1 0.05-0.1
3-(2-Phenylethenyl)thiophene 320-360 3.5-3.8 0.01-0.03
Thieno[3,2-b]thiophene derivatives 350-390 3.0-3.3 0.1-0.2

Key Findings :

  • Reduced Bandgap : Naphthalene substitution lowers the HOMO-LUMO gap by ~0.5 eV compared to phenyl analogs, facilitating electron injection in OLEDs .
  • Charge Transport: Thieno[3,2-b]thiophene derivatives exhibit superior mobility due to planar fused-ring systems, outperforming ethenyl-linked analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.